REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][P:4]([O:5][CH2:6][CH3:7])(=[O:8])[C:9](=[CH2:10])[P:11]([O:12][CH2:13][CH3:14])([O:15][CH2:16][CH3:17])=[O:18].[N+:19](=[N-:20])=[CH:21][C:22](=[O:23])[c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1>>[CH2:1]([CH3:2])[O:3][P:4]([O:5][CH2:6][CH3:7])(=[O:8])[C:9]1([P:11]([O:12][CH2:13][CH3:14])([O:15][CH2:16][CH3:17])=[O:18])[CH2:10][C:21]([C:22](=[O:23])[c:24]2[cH:25][cH:26][cH:27][cH:28][cH:29]2)=[N:19][NH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(P(=O)(OCC)OCC)P(=O)(OCC)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=CC(=O)c1ccccc1
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Name
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Type
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product
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Smiles
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CCOP(=O)(OCC)C1(P(=O)(OCC)OCC)CC(C(=O)c2ccccc2)=NN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |